molecular formula C18H17F3N4O2 B2641595 6-Cyclopropyl-2-({1-[6-(trifluoromethyl)pyridine-3-carbonyl]azetidin-3-yl}methyl)-2,3-dihydropyridazin-3-one CAS No. 2177025-97-5

6-Cyclopropyl-2-({1-[6-(trifluoromethyl)pyridine-3-carbonyl]azetidin-3-yl}methyl)-2,3-dihydropyridazin-3-one

Cat. No.: B2641595
CAS No.: 2177025-97-5
M. Wt: 378.355
InChI Key: FYFZZVLRYVNNDE-UHFFFAOYSA-N
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Description

6-Cyclopropyl-2-({1-[6-(trifluoromethyl)pyridine-3-carbonyl]azetidin-3-yl}methyl)-2,3-dihydropyridazin-3-one is a useful research compound. Its molecular formula is C18H17F3N4O2 and its molecular weight is 378.355. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Biological Evaluation

The compound's structure suggests it could be related to the synthesis and pharmacological evaluation of novel chemical entities. For example, Thomas et al. (2016) explored Schiff’s bases and 2-azetidinones derived from pyridine carbohydrazides for potential antidepressant and nootropic agents. Their work highlighted the CNS activity potential of compounds with a 2-azetidinone skeleton, suggesting similar structures could be explored for therapeutic uses (Asha B. Thomas, R. Nanda, L. Kothapalli, S. C. Hamane, 2016).

Medicinal Chemistry and Drug Discovery

In medicinal chemistry, compounds like "6-Cyclopropyl-2-({1-[6-(trifluoromethyl)pyridine-3-carbonyl]azetidin-3-yl}methyl)-2,3-dihydropyridazin-3-one" are of interest due to their complex structures and potential biological activities. Ibrahim and Behbehani (2014) discussed the synthesis of novel pyridazin-3-one derivatives, emphasizing their utility in creating fused azines and their potential applications in drug discovery. This indicates the versatility of such compounds in synthesizing new chemical entities with possible therapeutic benefits (H. M. Ibrahim, H. Behbehani, 2014).

Nucleophilic Ring-Opening Reactions

Sathishkannan et al. (2017) investigated the nucleophilic ring-opening reactions of trans-2-aroyl-3-aryl-cyclopropane-1,1-dicarboxylates with hydrazines to form cyclopropane-fused pyridazinones. This research demonstrates the chemical reactivity of cyclopropyl and pyridazinone rings, which could be relevant to understanding the chemical properties and reactions of "this compound" (G. Sathishkannan, V. Tamilarasan, K. Srinivasan, 2017).

Properties

IUPAC Name

6-cyclopropyl-2-[[1-[6-(trifluoromethyl)pyridine-3-carbonyl]azetidin-3-yl]methyl]pyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17F3N4O2/c19-18(20,21)15-5-3-13(7-22-15)17(27)24-8-11(9-24)10-25-16(26)6-4-14(23-25)12-1-2-12/h3-7,11-12H,1-2,8-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYFZZVLRYVNNDE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NN(C(=O)C=C2)CC3CN(C3)C(=O)C4=CN=C(C=C4)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17F3N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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